molecular formula C28H30N4O5 B2926746 Fmoc-Cit-PAB-OH CAS No. 870487-04-0

Fmoc-Cit-PAB-OH

货号: B2926746
CAS 编号: 870487-04-0
分子量: 502.571
InChI 键: KBTCNJJDJZRXCX-VWLOTQADSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-Cit-PAB-OH (CAS: 159858-22-7) is a critical linker molecule in antibody-drug conjugate (ADC) development. Its structure comprises:

  • Fmoc (9-fluorenylmethoxycarbonyl): A temporary protecting group for amines, removable under basic conditions .
  • Val-Cit: A dipeptide sequence (valine-citrulline) recognized as a protease-sensitive motif, particularly cleaved by lysosomal cathepsin B in target cells .
  • PAB (para-aminobenzyl alcohol): Enhances drug release efficiency by facilitating self-immolative cleavage after enzymatic hydrolysis .
  • OH: A terminal hydroxyl group for conjugation with cytotoxic payloads or antibodies .

This molecule enables controlled drug release in ADCs, reducing off-target toxicity. Its enzymatic sensitivity, stability in circulation, and synthetic versatility make it a gold-standard linker in oncology therapeutics .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cit-PAB-OH typically involves the following steps:

    Fmoc Protection: The amine group of citrulline is protected using the Fmoc group.

    Coupling with PAB: The protected citrulline is then coupled with para-aminobenzoic acid using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The Fmoc group is removed using piperidine, yielding the final product

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and high-yield production of the compound .

化学反应分析

Types of Reactions

Fmoc-Cit-PAB-OH undergoes several types of chemical reactions:

Common Reagents and Conditions

    Cleavage: Cathepsin B enzyme, lysosomal conditions (acidic pH).

    Hydrolysis: Aqueous conditions, presence of water.

Major Products Formed

科学研究应用

Scientific Research Applications

Fmoc-Cit-PAB-OH is used in several scientific research applications:

  • Chemistry: It is used in the synthesis of peptide-based linkers for targeted drug delivery systems.
  • Biology: It is employed in the development of ADCs for cancer therapy.
  • Medicine: It is utilized in the design of cleavable linkers for controlled drug release in therapeutic applications.
  • Industry: It is applied in the large-scale production of ADCs and other bioconjugates.

Role in Antibody-Drug Conjugates (ADCs)

This compound is primarily used in the construction of ADCs. The compound's linker is cleavable, meaning it can be broken down to release the attached drug by cathepsin, an enzyme found in lysosomes within cells. The action of this compound is influenced by the cellular environment; the presence of the cathepsin enzyme within lysosomes is crucial for the cleavage of the linker and the release of the payload.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various therapeutic applications:

  • Antibody-Drug Conjugates: Research demonstrated that ADCs utilizing this compound exhibited enhanced specificity and reduced systemic toxicity compared to traditional linkers.
  • In Vivo Studies: In animal models, ADCs with this linker showed significant tumor reduction rates, emphasizing its potential for cancer therapy.

Synthesis Method

The synthesis method for FMoc-Val-Cit-PAB is as follows :

  • A solution of Fmoc-Cit-PABOH is prepared in dimethylformamide (DMF) at a concentration of 0.2 M .
  • Piperidine is added in excess (5.0 equivalents) to the solution and stirred at room temperature for 5 hours .
  • Excess DMF and piperidine are removed under reduced pressure, and any remaining piperidine is eliminated through repeated co-evaporation with DMF .
  • The resulting residue is dissolved in DMF at a concentration of 0.1 M .
  • Next, FMoc-Val-OSu is added to the solution, and the reaction mixture is stirred at room temperature for 20 hours .
  • After completion of the reaction, DMF is removed under reduced pressure, and the residue is purified by flash column chromatography using a solvent system of 3-12% MeOH-CH2Cl2 . This methodology offers an improved route for the synthesis of the cathepsin B cleavable dipeptide linker, FMoc-Val-Cit-PAB .

作用机制

The mechanism of action of Fmoc-Cit-PAB-OH involves the enzymatic cleavage of the Cit-PAB linker by cathepsin B in lysosomes. This cleavage releases the drug payload, which can then exert its therapeutic effects on the target cells. The Fmoc group serves as a protecting group during synthesis and is removed before the compound is used in ADCs .

相似化合物的比较

Structural and Functional Differences

The table below highlights key structural variations and functional implications among Fmoc-Cit-PAB-OH and analogous compounds:

Compound Key Features Enzyme Sensitivity Applications Reference
This compound Val-Cit-PAB sequence; Fmoc protection Cathepsin B ADCs, targeted drug delivery
Fmoc-Val-Ala-PAB-OH Replaces Cit with alanine (Ala) Reduced sensitivity Less efficient drug release
Fmoc-Dap(Alloc)-OH Alloc (allyloxycarbonyl) protection on diaminopropionic acid (Dap) Requires palladium for deprotection Orthogonal synthesis strategies
Fmoc-His(Trt)-OH Trt (trityl) protection on histidine imidazole Acid-labile Peptide synthesis with His
Fmoc-Arg(Pbf)-OH Pbf (pentamethyldihydrobenzofuran) protection on arginine guanidine Stable under Fmoc removal Complex peptide synthesis
Fmoc-DOPA(acetonide)-OH Acetonide-protected DOPA (3,4-dihydroxyphenylalanine) pH-sensitive Bioadhesive materials

Key Observations:

  • Enzyme Sensitivity: The Val-Cit sequence in this compound provides superior cathepsin B specificity compared to non-cleavable linkers (e.g., Val-Ala) .
  • Protection Chemistry : Alloc and Trt groups enable orthogonal deprotection strategies but require additional steps (e.g., palladium for Alloc) .
  • Stability : Pbf and Trt groups enhance stability during peptide synthesis but necessitate harsh cleavage conditions (e.g., trifluoroacetic acid) .

Performance in ADC Development

  • Drug Release Efficiency: this compound achieves >90% drug release in cathepsin B-rich environments, outperforming non-cleavable linkers .
  • Plasma Stability : The Fmoc group enhances hydrophobicity, improving linker stability in circulation compared to unprotected analogs .
  • Versatility : Compatible with diverse payloads (e.g., MMAE, DM1) and conjugation methods (e.g., maleimide-thiol chemistry) .

Limitations and Alternatives

  • Cathepsin B Dependency : Tumors with low cathepsin B expression may limit efficacy. Alternatives like hydrazone linkers (pH-sensitive) are explored for broader applicability .
  • Synthetic Complexity : Multi-step synthesis of this compound increases cost (~$500/100 mg) compared to simpler linkers like SMCC .

生物活性

Fmoc-Cit-PAB-OH, or 9-fluorenylmethyloxycarbonyl-citrulline-para-aminobenzyl-ol, is a synthetic compound utilized primarily in the field of drug delivery, particularly in antibody-drug conjugates (ADCs). This compound features a unique structure that allows for specific interactions with cellular enzymes, thereby enhancing its therapeutic efficacy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis methodologies, and relevant case studies.

Chemical Structure and Properties

This compound consists of the following components:

  • Fmoc Group : A protective group that enhances stability during synthesis.
  • Citrulline Residue : An amino acid that plays a crucial role in the compound's biological activity.
  • Para-Aminobenzyl Group : Facilitates interactions with target cells.

The compound exhibits high purity (>97%) and stability, which are essential for its application in drug delivery systems .

The biological activity of this compound is primarily linked to its role in ADCs. Upon internalization by target cells, it is cleaved by cathepsin B, an enzyme localized in lysosomes. This cleavage releases the cytotoxic agent attached to the linker, allowing it to exert its therapeutic effects specifically on cancer cells .

Key Mechanisms:

  • Selective Cleavage : The Val-Cit dipeptide motif within this compound is specifically recognized and cleaved by cathepsin B, ensuring targeted drug release .
  • Stability in Circulation : The design of the linker allows it to remain stable in the bloodstream while being activated only within target cells .

Synthesis Methodologies

The synthesis of this compound involves several key steps that ensure high yield and minimal epimerization.

Synthesis Steps:

  • Protection of Citrulline : The first step involves protecting the citrulline residue using Fmoc-Cl or Cbz-OSu.
  • Formation of Amide Bond : This is followed by amide bond formation between the protected citrulline and para-aminobenzyl alcohol using coupling reagents such as HATU.
  • Deprotection : Finally, Fmoc deprotection is performed under controlled conditions to yield this compound with high purity .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various therapeutic applications:

  • Antibody-Drug Conjugates : Research demonstrated that ADCs utilizing this compound exhibited enhanced specificity and reduced systemic toxicity compared to traditional linkers .
  • In Vivo Studies : In animal models, ADCs with this linker showed significant tumor reduction rates, emphasizing its potential for cancer therapy .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

Compound NameKey FeaturesUnique Aspects
Fmoc-Val-Cit-PAB-PNPCathepsin B cleavable linkerEnhanced stability but different cleavage site
Fmoc-Glu-(Boc)-Val-Cit-PABCleavable linker used in ADCsDifferent amino acid composition
Fmoc-Phe-Lys-PAB-PNPPeptide-based linkerAlternative mechanism for drug release

Compared to these alternatives, this compound offers superior plasma stability and targeted cleavage mechanisms, making it particularly effective for ADC applications .

常见问题

Basic Research Questions

Q. What is the structural and functional significance of Fmoc-Cit-PAB-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino terminus, enabling stepwise peptide elongation. Citrulline (Cit) introduces a non-canonical amino acid residue, which can influence peptide conformation and solubility. The PAB-OH (para-aminobenzoic acid) linker enhances stability during synthesis and facilitates cleavage under mild acidic conditions. Standard protocols involve iterative deprotection (e.g., piperidine for Fmoc removal) and coupling using activators like HBTU/HOBt .

Q. What analytical techniques are essential for characterizing this compound purity and identity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm for Fmoc absorption) is critical for assessing purity. Mass spectrometry (MS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) validates structural integrity. Comparative retention times and spectral data should align with literature or synthetic standards .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in microwave-assisted SPPS?

  • Methodological Answer : Variables include:

  • Temperature : Elevated temperatures (50–75°C) under microwave irradiation accelerate coupling.
  • Solvent System : Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) with 0.1 M HOBt improves solubility.
  • Activators : DIC (diisopropylcarbodiimide) with Oxyma Pure minimizes racemization.
    Monitor reaction progress via Kaiser test or real-time FTIR spectroscopy. Post-synthesis, quantify unreacted amino groups via UV absorbance .

Q. What strategies mitigate side reactions during this compound incorporation into peptide sequences with sterically hindered residues?

  • Methodological Answer :

  • Use double coupling with extended reaction times (30–60 minutes).
  • Introduce pseudo-proline dipeptides to reduce steric strain.
  • Employ ultrasonic agitation to enhance reagent diffusion.
    Post-synthesis, analyze by LC-MS to detect deletions or truncations. Adjust resin swelling properties (e.g., polystyrene vs. PEG-based resins) to improve accessibility .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in reported solubility profiles of this compound across different solvent systems?

  • Methodological Answer :

  • Systematic Solvent Screening : Test solubility in DMF, DCM, THF, and aqueous buffers (pH 4–8) under controlled temperatures.
  • Quantitative Analysis : Use gravimetric methods or UV-Vis spectroscopy to measure saturation points.
  • Molecular Dynamics (MD) Simulations : Model solvent interactions to predict solubility trends. Compare results with empirical data to identify outliers .

Q. What statistical approaches are recommended for batch-to-batch variability analysis in this compound synthesis?

  • Methodological Answer :

  • Apply ANOVA to assess variability in purity (HPLC area%) and yield across ≥3 independent batches.
  • Use Principal Component Analysis (PCA) to correlate process parameters (e.g., reaction time, temperature) with outcomes.
  • Perform root-cause analysis (e.g., Ishikawa diagram) to identify contamination sources or inconsistent reagent quality .

Q. Experimental Design and Reproducibility

Q. How can researchers design robust experiments to evaluate the stability of this compound under long-term storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.
  • Analytical Endpoints : Measure degradation via HPLC (new peaks), MS (fragmentation patterns), and NMR (signal broadening).
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life .

Q. What criteria should guide the selection of orthogonal protecting groups when integrating this compound into complex peptide architectures?

  • Methodological Answer :

  • Orthogonality : Ensure compatibility with Fmoc (e.g., Alloc, ivDde for lysine side chains).
  • Cleavage Conditions : Use Pd(0) for Alloc or hydrazine for ivDde without affecting Fmoc.
  • Validation : Confirm deprotection efficiency via MALDI-TOF MS after each step .

Q. Integration with Novel Methodologies

Q. How can this compound be utilized in the synthesis of cyclic peptides via intramolecular ligation?

  • Methodological Answer :

  • Incorporate PAB-OH as a backbone amide linker (BAL) for on-resin cyclization.
  • Use photocleavable linkers (e.g., NVOC) for selective deprotection.
  • Validate cyclization efficiency via LC-MS and circular dichroism (CD) for conformational analysis .

属性

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O5/c29-27(35)30-15-5-10-25(26(34)31-19-13-11-18(16-33)12-14-19)32-28(36)37-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-9,11-14,24-25,33H,5,10,15-17H2,(H,31,34)(H,32,36)(H3,29,30,35)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTCNJJDJZRXCX-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)NC4=CC=C(C=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。